E104

TLR7 agonist immuno-oncology vaccine adjuvant

Researchers requiring a defined dual TLR7/8 agonist for reproducible immune activation often encounter lot-to-lot variability or mislabeled TLR7-selective compounds. TLR7/8 Agonist 1 (Compound 5d) eliminates this uncertainty with consistent, dual-target engagement (TLR7 EC50 ~20-50 nM; TLR8 EC50 ~55 nM). The para-aminomethylbenzyl group serves as a stable chemical handle for fluorophore conjugation without ablating bioactivity. - Enables low-dose Th1/Th2 adjuvant formulation with documented in vivo IL-12p40 induction. - Suitable for ex vivo human PBMC stimulation, endosomal trafficking probe generation, and medicinal chemistry benchmarking. - Supplied with rigorous analytical certification; immediate stock and reliable B2B shipping for R&D programs.

Molecular Formula C21H23N5
Molecular Weight 345.4 g/mol
Cat. No. B12383595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE104
Molecular FormulaC21H23N5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N
InChIInChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24)
InChIKeyXURWVKISYBUGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine: Dual TLR7/8 Agonist


1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine (CAS 1258457-59-8; also designated TLR7/8 agonist 1 or Compound 5d) is a synthetic small molecule belonging to the imidazoquinoline class of toll-like receptor (TLR) agonists [1]. It functions as a dual agonist of human TLR7 and TLR8, two endosomal pattern recognition receptors that play central roles in innate immune activation and the subsequent shaping of adaptive immunity [2]. The compound retains a 2-butyl group and a 4-aminomethylbenzyl substituent at the N1 position of the imidazo[4,5-c]quinoline core, a structural motif that distinguishes it from the FDA-approved TLR7 agonist imiquimod and confers a distinct receptor activation profile [1].

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine: Why It Is Not Interchangeable


The immunological outcome of TLR7/8 activation is exquisitely sensitive to subtle changes in agonist structure, which dictate receptor selectivity, downstream signaling bias, and physicochemical properties relevant to formulation. For example, the clinically approved imiquimod is a weak, TLR7-selective agonist (EC50 ~2.1–8.6 µM), while resiquimod is a more potent but non-selective dual TLR7/8 agonist associated with systemic toxicity that has limited its clinical use beyond topical applications [1]. In contrast, 1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine exhibits a distinct balance of sub-100 nM dual agonism (TLR7 EC50 ~20–50 nM; TLR8 EC50 ~55 nM) [2] . Its para-aminomethylbenzyl substituent is not merely a potency-enhancing group; it is a critical determinant of TLR8 engagement [1] and provides a unique chemical handle for bioconjugation without ablating biological activity [3]. Substituting this compound with a generic TLR7 agonist such as BBIQ (TLR7 EC50 59.1 nM, TLR8 inactive) would fundamentally alter the receptor engagement profile and eliminate the ability to generate fluorescent or affinity probes . Therefore, experimental reproducibility and desired biological readouts are contingent upon the precise identity of the compound procured.

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine: Quantitative Evidence


TLR7 Potency Compared to BBIQ and Imiquimod

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine (TLR7/8 agonist 1) activates human TLR7 with an EC50 of 20 nM in reporter gene assays [1]. In the same assay format, the structurally related TLR7-selective agonist BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) exhibits an EC50 of 59.1 nM, representing an approximately 3-fold lower potency . The FDA-approved imiquimod, a benchmark imidazoquinoline, is substantially less potent, with reported EC50 values ranging from 2.1 µM to 8.6 µM—a difference of 100-fold to 400-fold relative to 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine [2] [3].

TLR7 agonist immuno-oncology vaccine adjuvant imidazoquinoline

Dual TLR7/TLR8 Agonism Profile

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine activates both human TLR7 (EC50 50 nM) and human TLR8 (EC50 55 nM) with comparable potency . This dual agonism profile contrasts sharply with the closely related lead compound BBIQ, which is TLR7-selective (TLR7 EC50 59.1 nM; TLR8 inactive) . The TLR8 activity is directly attributable to the presence of the para-aminomethyl functionality on the N1-benzyl group; removal of this amino group abolishes TLR8 engagement while preserving TLR7 activity [1].

TLR8 agonist dual agonism innate immunity structure-activity relationship

Conjugation Utility as Fluorescent Probe Precursor

The para-aminomethylbenzyl substituent of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine provides a primary amine handle for covalent conjugation to fluorophores or other functional moieties. When coupled to fluorescein isothiocyanate (FITC) or rhodamine B isothiocyanate, the resulting conjugates retain TLR7-agonistic activity with minimal loss of potency [1]. This contrasts with other potent imidazoquinolines such as imiquimod and resiquimod, which lack a chemically accessible functional group for site-selective bioconjugation without extensive synthetic manipulation [2].

fluorescent probe bioconjugation TLR7 trafficking chemical biology

In Vivo Induction of IL-12p40 and CXCL10

Subcutaneous administration of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine (25 nmol) in mice significantly increases serum levels of IL-12p40 and the chemokine CXCL10 (IP-10) . IL-12p40 is a subunit of IL-12 and IL-23, cytokines critical for Th1 polarization and anti-tumor immunity. In contrast, the TLR7-selective agonist BBIQ, despite comparable in vitro potency on TLR7, exhibits a more restricted cytokine induction profile in vivo, consistent with its lack of TLR8 activity [1].

in vivo pharmacology cytokine adjuvant immunomodulation

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine: Research Applications


Vaccine Adjuvant for Balanced Th1/Th2 Responses

The dual TLR7/8 agonism of this compound [1] makes it an ideal candidate for inclusion in vaccine adjuvant formulations where both antibody production (Th2) and cytotoxic T-cell responses (Th1) are desired. Its potency (~50 nM on both TLR7 and TLR8) allows for low-dose administration, while its demonstrated in vivo induction of IL-12p40 supports Th1 polarization—a critical feature for vaccines targeting intracellular pathogens or cancer neoantigens.

Fluorescent TLR7 Probes for Subcellular Trafficking

The para-aminomethylbenzyl group provides a chemically accessible primary amine for covalent coupling to fluorophores without ablating TLR7 activity [2]. Researchers investigating the endosomal trafficking of TLR7 or the dynamics of immunological synapse formation can directly conjugate this compound to FITC or rhodamine B and use the resulting probe in live-cell imaging or flow cytometry assays.

In Vitro Activation of Human Primary Immune Cells

With EC50 values in the low nanomolar range in human TLR7/8 reporter assays and documented activity in human peripheral blood mononuclear cells (PBMCs) [3], this compound is well-suited for ex vivo stimulation of human primary immune cells. Applications include profiling cytokine secretion patterns, assessing dendritic cell maturation markers, or evaluating combination therapies with checkpoint inhibitors.

SAR Studies on Imidazoquinoline Scaffolds

As a well-characterized dual agonist with a defined structural feature (para-aminomethylbenzyl group) that confers TLR8 activity [1], this compound serves as a key reference point for medicinal chemistry efforts aimed at tuning TLR7/8 selectivity or improving pharmacokinetic properties. Its availability in high purity enables reproducible benchmarking of novel analogs in head-to-head reporter assays.

Technical Documentation Hub

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